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Compound of Interest

Compound Name: CCT244747

Cat. No.: B606548 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective, data-driven comparison of two prominent checkpoint kinase 1 (CHK1) inhibitors:

CCT244747 and CHIR-124. This analysis is based on publicly available preclinical data to

inform target validation, experimental design, and candidate selection.

Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response

(DDR) pathway. Its activation leads to cell cycle arrest, providing time for DNA repair. In many

cancer cells with defective cell cycle checkpoints (e.g., p53 mutations), there is an increased

reliance on the CHK1-mediated S and G2/M checkpoints for survival, especially when

challenged with DNA-damaging agents. This dependency makes CHK1 an attractive

therapeutic target. Both CCT244747 and CHIR-124 are potent ATP-competitive inhibitors of

CHK1 that have been evaluated in preclinical models for their potential to sensitize cancer cells

to chemotherapy and radiation.

Biochemical and Cellular Potency
Both CCT244747 and CHIR-124 exhibit potent inhibition of CHK1 at the biochemical level, with

IC50 values in the low nanomolar range. CHIR-124 demonstrates particularly high potency with

a sub-nanomolar IC50. In cellular assays, both compounds effectively abrogate the G2

checkpoint induced by genotoxic stress.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b606548?utm_src=pdf-interest
https://www.benchchem.com/product/b606548?utm_src=pdf-body
https://www.benchchem.com/product/b606548?utm_src=pdf-body
https://www.benchchem.com/product/b606548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter CCT244747 CHIR-124

Biochemical CHK1 IC50 7.7 nM[1][2] 0.3 nM[3][4]

Cellular G2 Checkpoint

Abrogation IC50

29 - 170 nM (in various cell

lines)[5][6][7]

Not explicitly stated in a

comparable format

Single Agent Cytotoxicity

(GI50)

0.33 - 3 µM (in various cell

lines)[1]

Not explicitly stated in a

comparable format

Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility and potential toxicity is its selectivity. Both

CCT244747 and CHIR-124 have been profiled against panels of other kinases. CCT244747 is

highlighted as a highly selective inhibitor with over 1,000-fold selectivity against the functionally

related kinases CHK2 and CDK1.[5][6] CHIR-124 is also highly selective for CHK1 over CHK2

but shows potent inhibitory activity against FLT3 and PDGFR at concentrations approximately

20-fold higher than its CHK1 IC50.[3]

Kinase CCT244747 IC50 CHIR-124 IC50

CHK1 7.7 nM[1][2] 0.3 nM[3][4]

CHK2 >10,000 nM[5][6] 697.4 nM[3]

CDK1 >10,000 nM[5][6] 505.7 nM (Cdc2/cyclin B)[3]

FLT3 600 nM[1][5][6] 5.8 nM[3]

PDGFR Not Reported 6.6 nM[3]

In Vitro and In Vivo Activity
Both inhibitors have demonstrated the ability to potentiate the cytotoxic effects of various DNA-

damaging agents in cancer cell lines, particularly those with p53 mutations.[3][4][5] This

potentiation is achieved through the abrogation of the S and G2/M checkpoints, leading to

premature mitotic entry and subsequent apoptosis.[3][4][5]
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CCT244747 is noted for its oral bioavailability and has shown efficacy in vivo, both as a single

agent in a MYCN-driven neuroblastoma model and in combination with gemcitabine and

irinotecan in various human tumor xenografts.[5][6][7] CHIR-124 has also demonstrated in vivo

efficacy, potentiating the antitumor effects of irinotecan in a breast cancer xenograft model by

abrogating the G2/M checkpoint and increasing apoptosis.[4]

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating these

inhibitors, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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